1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of both an amino group and a pyrrolidine-2,5-dione moiety in the molecule makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-amino-5-methylbenzoic acid with succinic anhydride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of various chemical intermediates and fine chemicals .
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-diones: Known for their antimicrobial properties and ability to inhibit biofilm formation.
Pyrrolidine-2-ones: Used in medicinal chemistry for their diverse biological activities.
Pyrrolizines: Studied for their anti-inflammatory and anticancer properties.
Uniqueness
1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both an amino group and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACTTGAGLHMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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